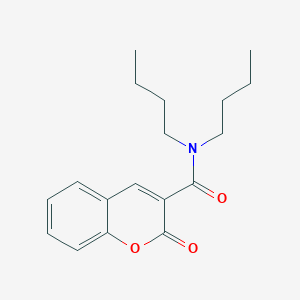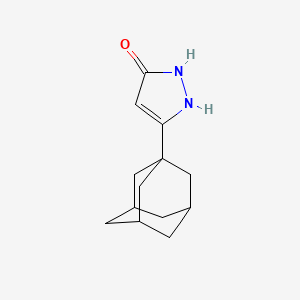![molecular formula C17H21N5O2 B5500179 N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5500179.png)
N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide and related compounds typically involves multi-step reactions, including the Whol Ziegler reaction, the Williamson reaction, and aminolysis, as described in the preparation of similar piperazine acetamides. These methods highlight the complexity and versatility of synthetic routes for such compounds (Li Ming-zhu, 2008).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as IR, 1H NMR, and X-ray crystallography. For instance, a derivative, 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, was analyzed, revealing coplanarity of the rings and dihedral angles, providing insights into the spatial configuration of similar compounds (Shusheng Zhang et al., 2007).
Chemical Reactions and Properties
The reactivity of N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide with various nucleophiles and electrophiles can lead to a wide array of derivatives, showcasing its versatility in chemical synthesis. For example, the synthesis of pyrazoles, pyrimidines, and diazepines through reactions with bifunctional nucleophiles demonstrates the compound's potential for generating diverse heterocyclic systems (O. Farouk et al., 2021).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. While specific data on N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide is not provided, related compounds have been extensively studied, offering insights into their stability, solubility, and crystal packing (Shusheng Zhang et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity with various chemical agents, stability under different conditions, and the potential for undergoing various chemical transformations, are essential for the practical application of N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide. Research on similar compounds provides valuable information on their potential reactions and applications in synthesis and industry (J. Veerman et al., 2003).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research by Abu-Hashem et al. (2020) focuses on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, which are structurally related to the compound . These compounds, including various benzodifuran and thiazolopyrimidine derivatives, exhibit significant anti-inflammatory and analgesic activities. Their synthesis provides a foundation for developing new therapeutic agents targeting cyclooxygenase enzymes (COX-1/COX-2) with potential applications in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
β-Lactam Antibiotics Production
G. Cainelli et al. (1998) describe a practical synthesis approach for a key intermediate in the production of β-lactam antibiotics. This process involves the use of N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine, highlighting the importance of such compounds in synthesizing antibiotics that are crucial in treating bacterial infections (Cainelli, Galletti, & Giacomini, 1998).
Anticonvulsant Drug Development
The development and validation of an HPLC method for determining related substances in "Epimidin," a novel anticonvulsant agent, is detailed by Severina et al. (2021). This research underscores the compound's promise as an anticonvulsant drug candidate and the importance of analytical methods for ensuring its purity and safety (Severina et al., 2021).
Vanilloid Receptor-1 Antagonists
Research by Wang et al. (2007) on vanilloid receptor-1 (VR1 or TRPV1) antagonists, which are related piperazinylpyrimidine analogs, demonstrates their potential in treating chronic pain. The optimization of these compounds for improved physicochemical and pharmacokinetic properties highlights the therapeutic applications of such chemical structures in developing pain management solutions (Wang et al., 2007).
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-24-15-5-3-14(4-6-15)20-16(23)13-21-9-11-22(12-10-21)17-18-7-2-8-19-17/h2-8H,9-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPCTSHHUXDFOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5-cyclopropyl-3-isoxazolyl)methyl]methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5500097.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5500108.png)
![4-{4-[(4-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5500111.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500114.png)
![(1,4-dioxan-2-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500115.png)


![N-(4-chloro-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5500145.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5500151.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5500152.png)


![2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5500183.png)
